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Cat. No.: B1663923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note provides a detailed protocol for the synthesis of the antifungal agent

Fluconazole, starting from the intermediate 1,3-difluorobenzene. The synthesis follows a four-

step pathway involving a Friedel-Crafts acylation, two separate nucleophilic substitutions with

1,2,4-triazole, and an epoxidation/ring-opening sequence. This document outlines the specific

experimental procedures, presents quantitative data in tabular format for clarity, and includes a

visual workflow diagram to illustrate the synthetic route. The provided protocols are designed to

be a valuable resource for researchers in medicinal chemistry and drug development.

Overall Reaction Scheme
The synthesis of Fluconazole from 1,3-difluorobenzene is accomplished in four primary steps:

Friedel-Crafts Acylation: 1,3-Difluorobenzene is acylated with chloroacetyl chloride using an

aluminum chloride catalyst to form 2-chloro-2',4'-difluoroacetophenone.

First Triazole Installation: The resulting α-chloro ketone undergoes nucleophilic substitution

with 1,2,4-triazole to yield 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.

Epoxidation: The ketone is converted to an epoxide, 1-[2-(2,4-difluorophenyl)-2,3-

epoxypropyl]-1H-1,2,4-triazole, via a Johnson-Corey-Chaykovsky reaction with
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trimethylsulfoxonium iodide.

Second Triazole Installation: The final step involves the ring-opening of the epoxide by a

second molecule of 1,2,4-triazole to yield Fluconazole.

Experimental Protocols
Step 1: Synthesis of 2-chloro-2',4'-difluoroacetophenone
(Intermediate I)
This procedure outlines the Friedel-Crafts acylation of 1,3-difluorobenzene.

Methodology:

To a reaction vessel equipped with a stirrer and a dropping funnel, add 1,3-difluorobenzene
and anhydrous aluminum chloride in a suitable solvent such as dichloromethane.

Cool the mixture in an ice bath to 0-5 °C.

Slowly add chloroacetyl chloride dropwise to the stirred mixture, maintaining the temperature

below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 40-50 °C for approximately 5 hours, or until TLC indicates the consumption of

the starting material.[1]

Carefully quench the reaction by pouring the mixture into a beaker containing ice and

concentrated HCl.

Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by

brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product, which can be used in the next step without

further purification. A potential yield of over 90% can be achieved under optimized

conditions.
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Step 2: Synthesis of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-
yl)acetophenone (Intermediate II)
This protocol details the first nucleophilic substitution to introduce a triazole ring.

Methodology:[2]

In a round-bottom flask, combine 1,2,4-triazole (0.44 mol) and triethylamine (0.15 mol) in

ethyl acetate (186 ml).

Heat the mixture to reflux.

Add a solution of 2-chloro-2',4'-difluoroacetophenone (0.2 mol) in ethyl acetate (80 ml) to the

refluxing mixture.

Maintain the reflux for six hours, monitoring the reaction by TLC.

After completion, cool the mixture to room temperature and filter to remove any insoluble

materials.

Wash the filtrate with water (2 x 200 ml).

Remove the solvent by distillation under reduced pressure.

Dissolve the crude product in ethyl acetate (150 ml) and add a 25% w/v solution of HCl gas

in isopropanol to precipitate the hydrochloride salt.

Stir the mixture at 0 °C for one hour, then collect the solid by filtration and dry to yield the title

compound as its hydrochloride salt. The free base can be obtained by neutralization.

Step 3: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-
epoxypropyl]-1H-1,2,4-triazole (Intermediate III)
This procedure describes the formation of the key epoxide intermediate.

Methodology:[3]
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Combine 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride (59.6 g, 0.23

mol), trimethylsulphoxonium iodide (50.6 g, 0.23 mol), and cetrimide (2.1 g) in a mixture of

toluene (370 ml) and 20% w/w aqueous sodium hydroxide.

Stir the mixture vigorously at 60 °C for 3 hours.

After the reaction, separate the toluene layer and concentrate it to approximately 110 ml.

Dilute the concentrated solution with ethyl acetate (150 ml).

To form the methanesulphonate salt for purification, add a solution of methanesulphonic acid

(16.6 g, 0.172 mol) in ethyl acetate (20 ml).

Add more ethyl acetate (100 ml) and stir the mixture at 0 °C for one hour.

Filter the resulting precipitate to obtain the product as its methanesulphonate salt. The free

epoxide base can be isolated by adjusting the workup procedure.

Step 4: Synthesis of Fluconazole
This final step involves the nucleophilic ring-opening of the epoxide to form Fluconazole.

Methodology:[3]

In a suitable reaction vessel, dissolve 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-

triazole (0.3 mmol).

Add 1,2,4-triazole (0.4 mmol) and a base such as triethylamine or potassium carbonate.[3][4]

Add absolute ethanol as the solvent and heat the mixture to reflux for 15-24 hours,

monitoring the reaction progress by TLC.[3]

Upon completion, cool the mixture and filter off any solids.

Concentrate the filtrate under vacuum and dilute the residue with water (3 ml).

Extract the aqueous layer with ethyl acetate (3 x 8 ml).

Combine the organic layers, wash with water and then with brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.

The crude product can be purified by recrystallization or chromatography to yield pure

Fluconazole.

Data Presentation
Table 1: Summary of Reactants and Yields for Fluconazole Synthesis

Step
Starting
Material

Key Reagents Product Reported Yield

1
1,3-

Difluorobenzene

Chloroacetyl

chloride, AlCl₃

2-chloro-2',4'-

difluoroacetophe

none

>90% (Typical)

2

2-chloro-2',4'-

difluoroacetophe

none

1,2,4-Triazole,

Triethylamine

2',4'-difluoro-2-

(1H-1,2,4-triazol-

1-

yl)acetophenone

HCl

40%[2]

3

2',4'-difluoro-2-

(1H-1,2,4-triazol-

1-

yl)acetophenone

HCl

Trimethylsulfoxo

nium iodide,

NaOH

1-[2-(2,4-

difluorophenyl)-2,

3-

epoxypropyl]-1H-

1,2,4-triazole

56%[3]

4

1-[2-(2,4-

difluorophenyl)-2,

3-

epoxypropyl]-1H-

1,2,4-triazole

1,2,4-Triazole,

Triethylamine

2-(2,4-

difluorophenyl)-1,

3-bis(1H-1,2,4-

triazol-1-

yl)propan-2-ol

(Fluconazole)

55%[3]

Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process from the starting

material to the final active pharmaceutical ingredient.
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1,3-Difluorobenzene + Chloroacetyl Chloride
+ AlCl₃

Intermediate I:
2-chloro-2',4'-difluoroacetophenone

+ 1,2,4-Triazole Intermediate II:
2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone

+ Trimethylsulfoxonium iodide Intermediate III:
1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole

+ 1,2,4-Triazole Fluconazole

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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